Elubrixin HCl
Description
Historical Context of Elubrixin HCl as a Research Tool in Chemokine Biology Elubrixin (also known by its code SB-656933) is a compound that has been characterized as a potent, selective, competitive, and reversible antagonist of CXCR2 and the IL-8 receptor.medchemexpress.commedchemexpress.comtargetmol.comBelonging to the diaryl urea (B33335) class of chemokine receptor inhibitors, Elubrixin, including its hydrochloride salt form (this compound), has been utilized in academic research to investigate the roles of CXCR2 and IL-8 in various biological and pathological processes.nih.govnih.govnottingham.ac.ukresearchgate.netEarly studies involving Elubrixin aimed to understand the impact of CXCR2 antagonism on neutrophil function and inflammatory responses. For instance, research using SB-656933 demonstrated its ability to inhibit neutrophil CD11b upregulation and shape change, key indicators of neutrophil activation.medchemexpress.commedchemexpress.comStudies also explored its effects in models of inflammation, such as ozone-induced airway inflammation, where it was shown to inhibit neutrophil recruitment and activation.medchemexpress.commedchemexpress.comnih.govThe use of Elubrixin in these studies has contributed to the understanding of the specific contributions of the CXCR2 pathway to neutrophil-mediated inflammation and its potential as a target for pharmacological intervention in inflammatory diseases.medchemexpress.commedchemexpress.comnih.govWhile some diaryl urea CXCR2 antagonists, including Elubrixin, were evaluated in clinical trials for various conditions, their use in academic research continues to provide valuable insights into the complex roles of chemokine receptors in health and disease.nih.govnih.govnottingham.ac.uk
Data Table: Research Findings on Elubrixin (SB-656933)
| Research Area | Measured Effect | Finding | Reference |
| Neutrophil Activation (in vitro) | Inhibition of CD11b upregulation | IC₅₀ of 260.7 nM | medchemexpress.commedchemexpress.com |
| Neutrophil Activation (in vitro) | Inhibition of shape change | IC₅₀ of 310.5 nM | medchemexpress.commedchemexpress.com |
| Airway Inflammation (human) | Inhibition of neutrophil recruitment/activation | Demonstrated inhibitory effect in ozone-induced models | medchemexpress.commedchemexpress.comnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
688763-65-7 |
|---|---|
Molecular Formula |
C17H18Cl3FN4O4S |
Molecular Weight |
499.8 g/mol |
IUPAC Name |
1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea;hydrochloride |
InChI |
InChI=1S/C17H17Cl2FN4O4S.ClH/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24;/h1-5,21,25H,6-9H2,(H2,22,23,26);1H |
InChI Key |
AYSVMKUSGQQRHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-656933; SB 656933; SB656933; SB-656933-AAF; SB-656933 AAF; SB-656933AAF; Elubrixin; Elubrixin HCl; Elubrixin hydrochloride |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Elubrixin Hcl
Elubrixin HCl as a Selective Chemokine Receptor CXCR2 Antagonist
This compound is characterized as a potent, selective, competitive, and reversible antagonist of the chemokine receptor CXCR2. nih.govnus.edu.sgmedchemexpress.com CXCR2 is a G protein-coupled receptor primarily expressed on the surface of neutrophils and other leukocytes, playing a critical role in their activation and recruitment to sites of inflammation. guidetopharmacology.orgfrontiersin.org By selectively blocking CXCR2, this compound interferes with the signaling pathways initiated by its ligands, which include several CXC chemokines such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, and CXCL8 (Interleukin-8). guidetopharmacology.orgguidetopharmacology.orgnih.govncpsb.org.cnncpsb.org.cnfrontiersin.orgnih.govciteab.comijpsonline.comacs.orgsci-hub.seunimi.itd-nb.inforesearchgate.netnovusbio.comnih.govhistology.blogcuhk.edu.cn This antagonism prevents the downstream cellular responses that contribute to inflammatory processes. medchemexpress.comguidetopharmacology.orgfrontiersin.orgnih.govnih.gov
Interleukin-8 Receptor Antagonism by this compound
In addition to its role as a CXCR2 antagonist, this compound also functions as an Interleukin-8 (IL-8) receptor antagonist. nih.govnus.edu.sgmedchemexpress.comwikipedia.orggpcrdb.org IL-8, also known as CXCL8, is a major chemokine that primarily signals through two receptors, CXCR1 and CXCR2. guidetopharmacology.orgijpsonline.com this compound's activity as an IL-8 receptor antagonist is primarily mediated through its high affinity and selective binding to CXCR2, which is also referred to as the IL-8 receptor B (IL-8RB). medchemexpress.comijpsonline.comnih.gov By blocking the interaction of IL-8 with CXCR2, this compound effectively inhibits the pro-inflammatory signals mediated by this crucial chemokine. nih.govnus.edu.sgmedchemexpress.com
Mechanisms of Neutrophil Activation Inhibition by this compound
The antagonism of CXCR2 and IL-8 receptors by this compound leads to significant inhibition of neutrophil activation, a key process in the inflammatory response. Neutrophil activation involves a cascade of events, including changes in surface molecule expression, alterations in cell shape, and directed migration. This compound has been shown to modulate several of these critical steps. nih.govnus.edu.sgmedchemexpress.comcytometry.org
Attenuation of Neutrophil CD11b Upregulation
A key marker of neutrophil activation is the upregulation of CD11b on the cell surface. frontiersin.orgnovusbio.comhistology.blogptglab.comnih.gov CD11b, also known as Integrin alpha M (ITGAM), forms a heterodimer with CD18 (Integrin beta 2) to form Mac-1, an adhesion molecule crucial for neutrophil adhesion, migration, and phagocytosis. frontiersin.orgnovusbio.comhistology.blogptglab.comnih.gov Studies have demonstrated that this compound inhibits the upregulation of neutrophil CD11b. nih.govnus.edu.sgmedchemexpress.comguidetopharmacology.orgcytometry.org This effect has been quantified, showing an inhibitory concentration 50% (IC50) of 260.7 nM for the inhibition of neutrophil CD11b upregulation. nih.govnus.edu.sgmedchemexpress.comguidetopharmacology.org This attenuation of CD11b expression impairs the ability of neutrophils to adhere to endothelial cells and migrate into inflamed tissues. histology.blog Preclinical studies using an in vitro whole blood assay showed that Elubrixin (SB-656933) inhibited CXCL1-induced CD11b upregulation on polymorphonuclear neutrophils (PMNs). d-nb.infocytometry.org
Modulation of Neutrophil Shape Change Responses
Neutrophil activation also involves rapid changes in cell shape, transitioning from a spherical form in circulation to a flattened morphology for extravasation and forming pseudopodia during phagocytosis. These shape changes are essential for neutrophil motility and their ability to infiltrate tissues and engulf pathogens. This compound has been found to inhibit neutrophil shape change. nih.govnus.edu.sgmedchemexpress.com The IC50 for the inhibition of neutrophil shape change by this compound is reported as 310.5 nM. nih.govnus.edu.sgmedchemexpress.comguidetopharmacology.org By modulating these shape change responses, this compound can impede neutrophil migration and accumulation at inflammatory sites.
The inhibitory effects of this compound on neutrophil CD11b upregulation and shape change are summarized in the table below:
| Neutrophil Activation Parameter | IC50 (nM) |
| CD11b Upregulation | 260.7 |
| Shape Change | 310.5 |
Data based on research findings nih.govnus.edu.sgmedchemexpress.comguidetopharmacology.org.
Dose-Dependent Effects on Neutrophil Activation and Recruitment
Research indicates that this compound demonstrates dose-dependent effects on neutrophil activation and recruitment. d-nb.infonih.govwikipedia.orgcytometry.org In human studies, oral administration of this compound (SB-656933) resulted in significant and dose-dependent inhibition of CXCL1-induced CD11b expression on peripheral blood neutrophils. nih.gov Maximal inhibition was observed at higher doses. nih.gov Furthermore, single doses of this compound reduced ozone-induced airway inflammation, a process characterized by neutrophil recruitment, in a dose-dependent manner in healthy subjects. nih.gov These findings highlight that the degree of neutrophil inhibition and subsequent reduction in inflammatory responses are related to the concentration of this compound. nih.gov
Preclinical Research Investigations of Elubrixin Hcl
In Vitro Pharmacological Characterization
In vitro studies have been crucial in defining the direct effects of Elubrixin HCl on its molecular target and cellular processes related to inflammation.
Cell-Based Assays for CXCR2 Antagonistic Activity
Elubrixin (also known as SB-656933) has been characterized as a potent, selective, competitive, and reversible antagonist of the chemokine receptor CXCR2. medchemexpress.comabmole.com Cell-based assays are employed to quantify the inhibitory activity of this compound against CXCR2-mediated signaling. One common approach involves using human glioblastoma U87 cells engineered to overexpress CXCR2. nih.gov In these assays, stimulation of the cells with CXCL8, a primary ligand for CXCR2, induces an increase in intracellular calcium levels. nih.gov The ability of this compound to inhibit this CXCL8-induced calcium mobilization is a direct measure of its antagonistic activity at the CXCR2 receptor. nih.gov
Furthermore, NanoBRET-based assays utilizing membranes from HEK293T cells transiently expressing CXCR2 tagged with NanoLuciferase (CXCR2_Nluc) have been used to study the binding of ligands, including Elubrixin (SB-656933), to the intracellular allosteric binding site of CXCR2. nih.govacs.orgresearchgate.net These studies contribute to understanding the interaction of Elubrixin with different binding sites on the receptor. Elubrixin (SB-656933) is listed among known intracellular CXCR2 antagonists evaluated in such assays. nih.govacs.org
Ex Vivo Neutrophil Activation Inhibition Studies
Elubrixin has demonstrated inhibitory effects on neutrophil activation ex vivo. medkoo.comnottingham.ac.uk These studies typically involve isolating neutrophils from blood and exposing them to inflammatory stimuli in the presence or absence of Elubrixin. Research findings indicate that Elubrixin inhibits ex vivo neutrophil activation mediated by CXCL1. nottingham.ac.uk The compound has shown dose-dependent effects on neutrophil activation. medkoo.com Specific measurements, such as the inhibition of neutrophil CD11b upregulation and shape change, have been used to quantify this effect. Elubrixin (SB-656933) has been reported to inhibit neutrophil CD11b upregulation with an IC50 of 260.7 nM and shape change with an IC50 of 310.5 nM. medchemexpress.com
Table 1: In Vitro and Ex Vivo Neutrophil Inhibition Data for Elubrixin (SB-656933)
| Assay Type | Endpoint | IC50 (nM) | Reference |
| Ex Vivo Neutrophil Activation | CD11b Upregulation | 260.7 | medchemexpress.com |
| Ex Vivo Neutrophil Activation | Shape Change Inhibition | 310.5 | medchemexpress.com |
Note: Data derived from text-based information in the cited sources.
In Vivo Studies and Animal Models of Inflammation
In vivo investigations using animal models are essential for assessing the effects of this compound in a more complex biological system and its potential to modulate inflammatory responses.
Rodent Models of Airway Inflammation and Neutrophilia
The chemokine receptor CXCR2 plays a critical role in neutrophil recruitment to the airways in models of inflammation. In mouse models of acute lung inflammation, LPS-induced alveolar neutrophilia is significantly reduced in CXCR2-null mice, highlighting the importance of the CXCR2 axis in this process. nih.gov While Elubrixin (SB-656933) has been investigated for its effects on airway inflammation and neutrophilia, the provided search results primarily detail its impact in human studies, such as the inhibition of airway neutrophilia induced by ozone challenge in healthy volunteers or subjects with cystic fibrosis. nih.govgoogle.com Specific data on this compound in rodent models of airway inflammation were not prominently featured in the provided search results. However, the known role of CXCR2 in these models and Elubrixin's activity as a CXCR2 antagonist suggest a potential for activity in such settings.
Studies on Neutrophil Recruitment in Experimental Inflammatory Contexts
Elubrixin has been shown to inhibit neutrophil recruitment. medkoo.comnottingham.ac.uk Preclinical studies have indicated that Elubrixin decreases ex vivo CXCL1-mediated neutrophil activation and recruitment. nottingham.ac.uk The recruitment of neutrophils to sites of inflammation is a hallmark of the innate immune response, and this process is largely orchestrated by chemokines, including CXCL1, CXCL2, and CXCL8, which signal through CXCR2. nih.govnottingham.ac.uk CXCR2 is widely expressed on leukocytes, particularly polymorphonuclear cells (PMNs), and is deeply involved in their trafficking and recruitment. nih.govacs.orgresearchgate.net Studies in CXCR2 deletion mice have demonstrated compromised neutrophil chemotaxis, further underscoring the receptor's role in neutrophil recruitment in vivo. nottingham.ac.uk While specific detailed accounts of this compound's effects on neutrophil recruitment in a wide array of experimental inflammatory contexts in animal models were not extensively provided in the search results, the compound's established activity as a CXCR2 antagonist and its demonstrated effects on neutrophil function ex vivo and in human studies support its potential to modulate neutrophil recruitment in various inflammatory conditions. Topical neutrophil migration was observed to be suppressed in clinical trials of Elubrixin against cystic fibrosis. google.com
Comparative Analysis with Other Cxcr2 Antagonists in Preclinical Settings
Elubrixin HCl in Relation to Other Diarylurea Antagonists
Elubrixin is a representative of the diarylurea class of CXCR2 antagonists that advanced into clinical trials nih.govnottingham.ac.ukresearchgate.net. Another notable diarylurea antagonist is danirixin (B1669794) (GSK1325756) nih.govnih.govnottingham.ac.uk. Both Elubrixin and danirixin, despite showing promise in preclinical settings, encountered challenges in clinical trials, failing to demonstrate therapeutic effect in certain inflammatory conditions like ulcerative colitis, cystic fibrosis, and chronic obstructive pulmonary disease (COPD) nih.govresearchgate.net. The diarylurea scaffold, while historically significant as one of the first small molecule CXCR2 antagonist classes, has been associated with potential developability issues, including limited aqueous solubility nih.gov.
Differentiation from Squaramide-Based and Other Chemotypes of CXCR2 Antagonists
Beyond diarylureas, squaramide-based compounds represent another significant chemotype explored for CXCR2 antagonism nih.govnih.govnih.govnih.gov. Navarixin (B609427) is a well-known squaramide-based CXCR2 antagonist that also reached clinical trials nih.govnih.govnih.gov. Preclinical studies have revealed significant differences in the structure-activity relationships (SAR) between diarylurea and squaramide series of CXCR2 antagonists nih.gov. While both classes have demonstrated potency against CXCR2, their distinct chemical structures can lead to variations in binding modes, pharmacokinetic profiles, and ultimately, in vivo efficacy and selectivity nih.govnih.govacs.org.
Other chemotypes of CXCR2 antagonists have also been investigated. For instance, studies have explored boronic acid-containing compounds and pyrido[3,4-d]pyrimidines as potential CXCR1/2 antagonists, demonstrating different SAR profiles compared to diarylureas and squaramides nih.govnih.gov. The identification of an intracellular allosteric binding site for CXCR2 antagonists has further highlighted potential differences in the mechanisms of action among various chemotypes researchgate.netnih.govacs.orgnih.gov. Both squaramide-based and diarylurea antagonists have shown evidence of binding to this intracellular site nih.govacs.orgchemrxiv.org.
Comparative Efficacy and Selectivity Profiles in Research Models
Preclinical studies have evaluated the efficacy of Elubrixin and other CXCR2 antagonists in various research models, primarily focusing on inflammatory responses mediated by neutrophil recruitment. Elubrixin has been shown to inhibit CXCL1-induced CD11b upregulation on polymorphonuclear neutrophils (PMNs) in in vitro whole blood assays and demonstrated activity in in vivo rodent models of airway inflammation induced by endotoxin (B1171834) and ozone ncats.iomedchemexpress.commedchemexpress.com.
Comparisons with other antagonists often involve assessing their potency in inhibiting chemokine-induced responses, such as calcium mobilization or neutrophil chemotaxis, and evaluating their selectivity against related chemokine receptors, particularly CXCR1. While some diarylurea antagonists, including Elubrixin, have shown selectivity for CXCR2, the degree of selectivity can vary among different compounds and chemotypes nih.govacs.orgchemrxiv.org. For example, some squaramide-based antagonists like navarixin have demonstrated significant selectivity for CXCR2 over CXCR1 in functional assays nih.govacs.orgacs.orgchemrxiv.org. However, other studies with related compounds showed sub-micromolar affinities for CXCR1 as well, indicating that selectivity can be highly dependent on specific structural features nih.govacs.orgchemrxiv.org.
Preclinical data on other CXCR2 antagonists, such as SB225002 (a diarylurea) and RIST4721, have also demonstrated inhibition of neutrophil activation and chemotaxis in various models, including those of chorioamnionitis and general neutrophil migration assays frontiersin.orgmdpi.com. These studies often report IC50 values for inhibiting specific functional responses, providing a basis for comparing the in vitro potency of different antagonists.
The binding characteristics of different CXCR2 antagonists, including their interaction with the intracellular allosteric site, can influence their functional effects and selectivity profiles observed in preclinical models nih.govacs.orgnih.gov. Differences in binding kinetics and modes of interaction may contribute to variations in efficacy and the potential for off-target effects when compared across different structural classes like diarylureas and squaramides nih.govacs.org.
Due to the nature of the search results, a comprehensive data table directly comparing the preclinical efficacy and selectivity of this compound with a wide range of other diarylurea, squaramide, and other chemotype CXCR2 antagonists across identical research models and endpoints is not available. However, the gathered information indicates that while Elubrixin, as a diarylurea, exhibits potent CXCR2 antagonism in preclinical settings, differences exist in SAR, binding characteristics, and selectivity profiles when compared to antagonists from other chemical classes like squaramides.
Research Implications and Future Directions for Elubrixin Hcl As a Chemical Probe
Elucidation of Chemokine Signaling Pathways Using Elubrixin HCl
This compound serves as a tool to dissect the complexities of chemokine signaling, particularly that mediated by CXCR2. Its mechanism of action involves blocking the activity of this receptor, thereby inhibiting downstream effects triggered by its ligands, such as CXCL1 and CXCL8 (IL-8). chem960.comnih.gov
Research utilizing this compound has demonstrated its ability to inhibit key neutrophil functions. Studies have shown dose-dependent inhibition of neutrophil CD11b upregulation and shape change, responses typically induced by chemokine binding to CXCR2. chem960.comnih.gov For instance, this compound inhibited neutrophil CD11b upregulation with an IC₅₀ of 260.7 nM and shape change with an IC₅₀ of 310.5 nM. chem960.comnih.gov
These findings highlight this compound's utility in probing the specific signaling cascades initiated by CXCR2 activation and the subsequent cellular responses, such as neutrophil mobilization and adhesion.
Table 1: In Vitro Inhibitory Activity of this compound on Neutrophil Function
| Neutrophil Function | IC₅₀ (nM) |
| CD11b Upregulation | 260.7 |
| Shape Change | 310.5 |
Furthermore, Elubrixin is recognized as a representative of diaryl urea (B33335) compounds that can act as intracellular allosteric modulators of CXCR2, targeting an intracellular binding site. This provides a distinct avenue for studying receptor modulation compared to orthosteric antagonists, offering insights into the diverse mechanisms by which CXCR2 signaling can be controlled. The development of fluorescent ligands based on this structural class further enhances the ability to conduct detailed binding studies and visualize intracellular target engagement.
Potential Paradigms for Inflammatory Disease Research
Given the central role of CXCR2 in recruiting neutrophils to sites of inflammation, this compound has been explored extensively for its potential in inflammatory disease research. chem960.comnih.gov Neutrophil infiltration is a hallmark of numerous inflammatory conditions, and modulating this process through CXCR2 antagonism presents a therapeutic strategy.
Studies have investigated this compound in the context of inflammatory bowel disease and airway inflammation. chem960.comnih.gov Preclinical models of airway inflammation, such as those induced by endotoxin (B1171834) and ozone, have shown activity for Elubrixin. In humans, Elubrixin (as SB-656933) was shown to inhibit ozone-induced airway inflammation and ex vivo neutrophil activation. chem960.comnih.gov
While this compound progressed to Phase II clinical trials for conditions like chronic obstructive pulmonary disease (COPD), cystic fibrosis, and ulcerative colitis, these trials were ultimately discontinued (B1498344) due to lack of efficacy. However, the research conducted with this compound in these areas has contributed valuable data regarding the role of CXCR2 in these specific diseases and the potential challenges in targeting this pathway for therapeutic benefit. The outcomes underscore the complexity of inflammatory diseases and the need for a deeper understanding of chemokine receptor signaling in different disease contexts.
Development of Advanced Pharmacological Tool Compounds Based on this compound Scaffold
The chemical structure of Elubrixin, a diaryl urea, has served as a foundation for the development of other CXCR2 antagonists. The experience gained from studying Elubrixin and its properties has informed the design and synthesis of related pharmacological tool compounds aimed at better understanding CXCR1 and CXCR2 signaling.
The identification of the intracellular allosteric binding site on CXCR2 and the development of ligands targeting this site, including those structurally related to diaryl ureas, represent a significant advance in the field. These new tools allow for the study of receptor modulation through distinct mechanisms, potentially offering more nuanced control over signaling pathways. The availability of such probes is crucial for elucidating the intricate signaling networks downstream of CXCR2 and for identifying potential new therapeutic targets.
The challenges encountered with Elubrixin in clinical trials have also highlighted the need for developing more selective and effective CXCR1/2 antagonists and for a more comprehensive evaluation of their clinical utility. This has spurred ongoing research into novel chemical scaffolds and binding modes for CXCR2 inhibition.
Emerging Research Areas for CXCR2 Modulation Beyond Classical Inflammation
Beyond its well-established role in classical inflammatory responses, research is increasingly uncovering the involvement of the CXCL8-CXCR1/2 axis and CXCR2 in other pathological processes, particularly cancer. This presents emerging research areas where CXCR2 modulation, potentially using compounds like this compound as a reference or tool, could be explored.
CXCR2 signaling has been implicated in various aspects of cancer progression, including tumor growth, angiogenesis, and metastasis. Elevated CXCR2 expression is correlated with aggressive phenotypes and poor prognosis in several cancers. Furthermore, CXCR2 plays a role in recruiting myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, which can contribute to immunotherapy resistance.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Elubrixin HCl in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) are standard methods. Ensure calibration curves are validated using spiked matrices (e.g., plasma or tissue homogenates) to account for matrix effects. Include internal standards (e.g., deuterated analogs) to improve precision . For reproducibility, document chromatographic conditions (column type, mobile phase pH, flow rate) and limit of detection (LOD) in supplementary materials .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Conduct accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity conditions (e.g., 60% RH) to determine degradation kinetics. Monitor for hydrolysis or oxidation products using Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) .
Q. What in vitro models are suitable for preliminary efficacy testing of this compound?
- Methodological Answer : Use cell lines expressing the target receptor/enzyme (e.g., HEK-293 for GPCR studies). Include dose-response curves (logarithmic concentrations) and negative controls (vehicle-only). Normalize data to housekeeping genes (e.g., GAPDH) and report IC₅₀ values with 95% confidence intervals .
Advanced Research Questions
Q. How can contradictory in vitro and in vivo efficacy data for this compound be resolved?
- Methodological Answer :
- Step 1 : Audit experimental variables (e.g., solubility in media vs. physiological buffers, protein binding effects).
- Step 2 : Use pharmacokinetic modeling (e.g., compartmental analysis) to correlate free drug concentrations in vitro with tissue exposure in vivo .
- Step 3 : Validate findings via knock-out animal models or receptor-binding assays to confirm target engagement .
- Example Table:
| Variable | In Vitro Conditions | In Vivo Conditions |
|---|---|---|
| Solubility | DMSO/PBS | Plasma proteins |
| Exposure time | 24–72 hours | Chronic dosing |
| Metabolite interference | None | Liver CYP450 enzymes |
Q. What strategies optimize the synthesis of this compound to minimize impurities?
- Methodological Answer :
- Process Optimization : Use design of experiments (DoE) to test reaction parameters (temperature, catalyst ratio, solvent polarity). Monitor intermediates via thin-layer chromatography (TLC) .
- Purification : Employ recrystallization in ethanol/water mixtures or preparative HPLC. Characterize impurities (>0.1%) using high-resolution mass spectrometry (HRMS) .
Q. How can researchers address low reproducibility in this compound’s pharmacokinetic parameters across studies?
- Methodological Answer :
- Standardization : Adopt harmonized protocols for animal fasting, dosing routes, and blood sampling times .
- Data Harmonization : Use meta-analysis tools (e.g., RevMan) to aggregate data across studies. Report variability as coefficient of variation (CV) with forest plots .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for dose-dependent toxicity studies of this compound?
- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal Emax model) to estimate LD₅₀. Use Kaplan-Meier survival curves for time-to-event data. Include sensitivity analyses to exclude outliers (>2 SD from mean) .
Q. How should researchers validate computational predictions of this compound’s binding affinity?
- Methodological Answer :
- In Silico : Perform molecular dynamics simulations (e.g., GROMACS) with explicit solvent models.
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Compare results with docking scores (RMSD <2.0 Å) .
Ethical and Regulatory Considerations
Q. What documentation is critical for regulatory compliance in preclinical studies of this compound?
- Methodological Answer : Include in the Investigator’s Brochure:
- Chemical identity (IUPAC name, CAS number).
- Batch-specific purity certificates.
- Toxicity profiles (acute, subchronic) per ICH M3(R2) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
